molecular formula C16H21N3O4S B12190651 4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one

4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one

Cat. No.: B12190651
M. Wt: 351.4 g/mol
InChI Key: CAWOXNUVXOVRGD-UHFFFAOYSA-N
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Description

4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group, a phenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Methylsulfonyl Group: The piperazine ring is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Formation of the Pyrrolidinone Moiety: The phenylpyrrolidinone moiety is synthesized separately by reacting phenylacetic acid with succinic anhydride.

    Coupling Reaction: The final step involves coupling the methylsulfonyl-substituted piperazine with the phenylpyrrolidinone moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and mechanical properties.

    Industry: The compound is used as a precursor in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol
  • 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
  • 3-(Piperazin-1-yl)-1,2-benzothiazole

Uniqueness

4-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H21N3O4S

Molecular Weight

351.4 g/mol

IUPAC Name

4-(4-methylsulfonylpiperazine-1-carbonyl)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C16H21N3O4S/c1-24(22,23)18-9-7-17(8-10-18)16(21)13-11-15(20)19(12-13)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3

InChI Key

CAWOXNUVXOVRGD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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